molecular formula C11H13Cl2N3O3 B1435467 (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride CAS No. 1605138-92-8

(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B1435467
CAS No.: 1605138-92-8
M. Wt: 306.14 g/mol
InChI Key: ZWBYLWAPTXECAY-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a chloro group, a nitro group, and a piperazine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 2-chloro-4-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine[_{{{CITATION{{{_1{Synthesis and Evaluation of Herbicidal Activity of 4-(2-Nitrobenzyl .... The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for iodination.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Iodides, alkylated derivatives.

Scientific Research Applications

(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products.

Mechanism of Action

The mechanism by which (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the derivative and the context in which it is used.

Comparison with Similar Compounds

  • (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone

  • (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness: (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its structural features make it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3.ClH/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBYLWAPTXECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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